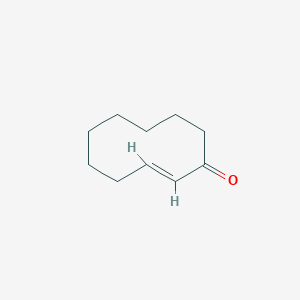

(E)-2-Cyclodecene-1-one

Description

(E)-2-Cyclodecene-1-one is a cyclic enone compound featuring a 10-membered cyclodecene ring with a ketone group at the 1-position and a trans-configured (E) double bond at the 2-position. The Z isomer of cyclodecenone has a molecular formula of $ \text{C}{10}\text{H}{16}\text{O} $, an average mass of 152.237 g/mol, and a monoisotopic mass of 152.120115 g/mol . The E isomer’s trans configuration likely influences its reactivity, stereochemical interactions, and physical properties compared to its Z counterpart.

Properties

CAS No. |

10035-98-0 |

|---|---|

Molecular Formula |

C10H16O |

Molecular Weight |

152.23 g/mol |

IUPAC Name |

(2E)-cyclodec-2-en-1-one |

InChI |

InChI=1S/C10H16O/c11-10-8-6-4-2-1-3-5-7-9-10/h6,8H,1-5,7,9H2/b8-6+ |

InChI Key |

ZJVWSGLEWZZJFQ-SOFGYWHQSA-N |

SMILES |

C1CCCC=CC(=O)CCC1 |

Isomeric SMILES |

C1CCC/C=C/C(=O)CCC1 |

Canonical SMILES |

C1CCCC=CC(=O)CCC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

(E)-2-Cyclodecene-1-one can be synthesized through several methods. One common approach involves the cyclization of a suitable precursor under acidic or basic conditions. For example, the compound can be prepared by the intramolecular aldol condensation of 2-cyclodecen-1-al, followed by dehydration to form the desired product.

Industrial Production Methods

In an industrial setting, this compound can be produced via catalytic processes that ensure high yield and purity. Catalysts such as palladium or platinum are often employed to facilitate the cyclization and subsequent reactions. The reaction conditions typically involve elevated temperatures and pressures to optimize the production efficiency.

Chemical Reactions Analysis

Types of Reactions

(E)-2-Cyclodecene-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction of this compound can yield alcohols or alkanes, depending on the reducing agent used.

Substitution: The ketone group in this compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Nucleophiles like Grignard reagents (RMgX) and organolithium compounds (RLi) are commonly employed.

Major Products

The major products formed from these reactions include alcohols, alkanes, carboxylic acids, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(E)-2-Cyclodecene-1-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in the development of new materials.

Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: this compound is utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (E)-2-Cyclodecene-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modulation of biochemical processes, including enzyme inhibition or activation, and receptor binding. These interactions can lead to various physiological and biochemical outcomes, depending on the context of its application.

Comparison with Similar Compounds

(2Z)-2-Cyclodecen-1-one (Z Isomer)

Key Differences :

- Stereochemistry : The Z isomer’s cis double bond (2Z configuration) creates distinct spatial arrangements compared to the E isomer. This affects dipole moments, boiling points, and solubility.

- Synthetic Utility : The Z isomer (CAS 10035-97-9) is cataloged with a ChemSpider ID of 9450117 and MDL number MFCD09869725, indicating its use in controlled syntheses .

- Safety Data: Limited safety information is available for both isomers, though proper handling is assumed due to ketone reactivity .

(E)-2-Cycloheptadecen-1-one (Larger Cyclic Enone)

Key Differences :

- Ring Size : Features a 17-membered cycloheptadecene ring, significantly larger than cyclodecene. This increases conformational flexibility and alters thermodynamic stability.

- Applications : Used as an intermediate in organic synthesis and studied for pheromone interaction due to its extended carbon chain .

- Availability : Marketed in kilogram quantities, suggesting industrial relevance .

(1E)-1-Methoxycyclododecene (Functionalized Cyclic Ether)

Key Differences :

- Functional Group : Substitutes the ketone with a methoxy group (-OCH$_3$), drastically altering polarity and reactivity.

- Molecular Formula: $ \text{C}{13}\text{H}{24}\text{O} $, with a molar mass of 196.329 g/mol, indicating higher hydrophobicity compared to cyclodecenones .

- Stereochemical Impact : The E-configuration here influences ether linkage orientation, affecting interactions in supramolecular chemistry.

Data Table: Comparative Analysis

Research Findings and Implications

- Stereochemistry Matters: The E/Z configuration in cyclic enones significantly impacts their chemical behavior. For example, trans double bonds (E) may enhance thermal stability but reduce solubility compared to cis isomers .

- Functional Group Diversity : Replacing ketones with ethers (e.g., methoxy groups) shifts reactivity from nucleophilic addition to electrophilic substitution, broadening utility in polymer chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.